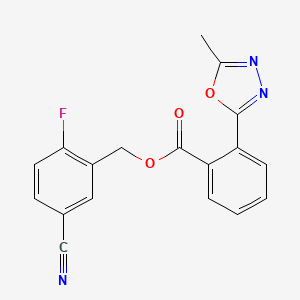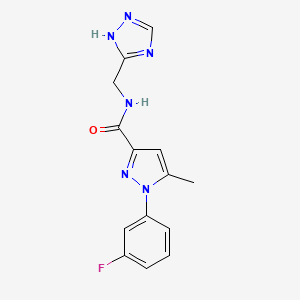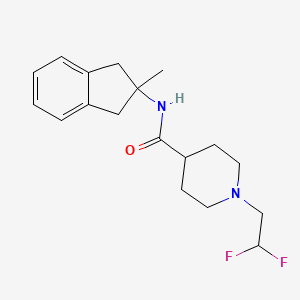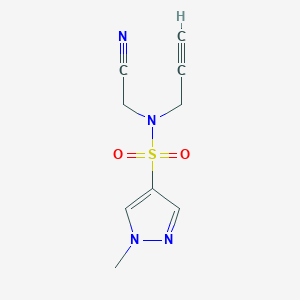
(5-Cyano-2-fluorophenyl)methyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Cyano-2-fluorophenyl)methyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate, also known as CFMOB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments. In
科学的研究の応用
(5-Cyano-2-fluorophenyl)methyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate has been found to exhibit a range of scientific research applications. It has been studied for its potential use as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. (5-Cyano-2-fluorophenyl)methyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate has also been investigated for its potential as an inhibitor of protein tyrosine phosphatases (PTPs), which are involved in a range of cellular processes, including cell growth, differentiation, and apoptosis. Additionally, (5-Cyano-2-fluorophenyl)methyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate has been studied for its potential as a photosensitizer for use in photodynamic therapy (PDT) of cancer.
作用機序
The mechanism of action of (5-Cyano-2-fluorophenyl)methyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate is not fully understood. However, it is believed that (5-Cyano-2-fluorophenyl)methyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate may act as a reactive oxygen species (ROS) probe by undergoing a reaction with ROS, resulting in the formation of a fluorescent product. (5-Cyano-2-fluorophenyl)methyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate may also act as an inhibitor of protein tyrosine phosphatases (PTPs) by binding to the active site of the enzyme and preventing its activity. In PDT, (5-Cyano-2-fluorophenyl)methyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate may act as a photosensitizer by absorbing light and generating singlet oxygen, which can cause damage to cancer cells.
Biochemical and Physiological Effects:
(5-Cyano-2-fluorophenyl)methyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. (5-Cyano-2-fluorophenyl)methyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate has also been found to inhibit the growth of cancer cells and reduce tumor size in animal models. Additionally, (5-Cyano-2-fluorophenyl)methyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate has been shown to reduce the production of reactive oxygen species (ROS) in cells exposed to oxidative stress.
実験室実験の利点と制限
(5-Cyano-2-fluorophenyl)methyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate has several advantages for use in lab experiments. It is a highly specific probe for the detection of reactive oxygen species (ROS) in living cells. (5-Cyano-2-fluorophenyl)methyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate is also a potent inhibitor of protein tyrosine phosphatases (PTPs), making it a promising candidate for the development of anti-cancer drugs. However, (5-Cyano-2-fluorophenyl)methyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate has some limitations. It is not stable in aqueous solutions and requires the use of organic solvents for its preparation and storage. Additionally, (5-Cyano-2-fluorophenyl)methyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate has not been extensively studied for its potential toxicity and side effects in living organisms.
将来の方向性
There are several future directions for the study of (5-Cyano-2-fluorophenyl)methyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate. One area of research is the development of (5-Cyano-2-fluorophenyl)methyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate-based probes for the detection of other reactive species, such as reactive nitrogen species (RNS) and reactive sulfur species (RSS). Another area of research is the development of (5-Cyano-2-fluorophenyl)methyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate-based inhibitors of other enzymes, such as kinases and phosphatases. Additionally, (5-Cyano-2-fluorophenyl)methyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate may be studied for its potential as a theranostic agent, which combines diagnostic and therapeutic properties for the treatment of cancer. Finally, the toxicity and side effects of (5-Cyano-2-fluorophenyl)methyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate in living organisms should be further investigated to ensure its safety for use in medical applications.
合成法
The synthesis of (5-Cyano-2-fluorophenyl)methyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate involves the reaction of 5-cyano-2-fluorobenzyl bromide with 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoic acid in the presence of a suitable base. The reaction proceeds through an SN2 mechanism, resulting in the formation of (5-Cyano-2-fluorophenyl)methyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate. The purity of the product can be improved by recrystallization from a suitable solvent.
特性
IUPAC Name |
(5-cyano-2-fluorophenyl)methyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3O3/c1-11-21-22-17(25-11)14-4-2-3-5-15(14)18(23)24-10-13-8-12(9-20)6-7-16(13)19/h2-8H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKAZZGJPZQLBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC=CC=C2C(=O)OCC3=C(C=CC(=C3)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2,6-Dimethylpyridin-3-yl)methyl]-5-fluoropyridin-2-one](/img/structure/B6624871.png)
![2-(3-Methoxypropyl)-5-[(4-methylphenyl)methyl]tetrazole](/img/structure/B6624877.png)
![N-[2-(1H-benzimidazol-2-yl)phenyl]-2-pyrimidin-5-ylacetamide](/img/structure/B6624888.png)
![N-[1-(3-fluorophenyl)cyclopropyl]-4,5-dimethyl-7H-tetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6624897.png)


![2-amino-5-chloro-3-fluoro-N-(imidazo[1,2-a]pyridin-7-ylmethyl)benzamide](/img/structure/B6624925.png)
![1-(2,2-difluoroethyl)-N-(imidazo[1,2-a]pyridin-7-ylmethyl)piperidine-4-carboxamide](/img/structure/B6624927.png)
![(2S)-2-[[2-[4-methyl-2-(trifluoromethylsulfanyl)-1,3-thiazol-5-yl]acetyl]amino]propanamide](/img/structure/B6624929.png)
![(2-Amino-5-chloro-3-fluorophenyl)-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B6624932.png)
![ethyl 2-[2-(3,4-diethyl-6-oxo-1H-pyridazin-5-yl)-1,3-thiazol-4-yl]-2-methylpropanoate](/img/structure/B6624942.png)

![(2R)-N-[3-chloro-4-(1,2,4-triazol-1-yl)phenyl]-2-methoxy-2-phenylacetamide](/img/structure/B6624954.png)
![N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]-3-methyltriazole-4-carboxamide](/img/structure/B6624960.png)